Benzamide, N-(2,5-difluorophenyl)-
Overview
Description
Benzamide, N-(2,5-difluorophenyl)-: is a fluorinated benzamide derivative Benzamides are a class of organic compounds that contain a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2,5-difluorophenyl)- typically involves the condensation reaction of 2,5-difluoroaniline with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(2,5-difluorophenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield amines.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluorobenzoic acid.
Reduction: Formation of difluoroaniline derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: Benzamide, N-(2,5-difluorophenyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for understanding the interactions of fluorinated molecules with proteins and other biomolecules.
Medicine: Fluorinated benzamides have shown promise in medicinal chemistry as potential drug candidates. They can exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Benzamide, N-(2,5-difluorophenyl)- may be investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of Benzamide, N-(2,5-difluorophenyl)- involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4-(Aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide
Comparison: Benzamide, N-(2,5-difluorophenyl)- is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s electronic properties, reactivity, and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
Biological Activity
Benzamide, N-(2,5-difluorophenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications.
Chemical Structure and Properties
Benzamide derivatives are known for their diverse biological activities. The specific compound N-(2,5-difluorophenyl)-benzamide features a benzamide core with two fluorine atoms on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological interactions.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that benzamide derivatives exhibit varying degrees of antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study found that certain benzamides demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
-
Anticancer Properties :
- Benzamides have been explored for their anticancer potential. A specific study noted that derivatives of benzamide could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of fluorine atoms may enhance the binding affinity to cancer-related targets, leading to improved efficacy.
- Insecticidal and Fungicidal Activities :
The biological activity of benzamide, N-(2,5-difluorophenyl)- is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluorine substitutions can enhance the lipophilicity and electronic properties of the compound, potentially increasing its bioavailability and target affinity.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzamide derivatives. The study highlighted that compounds with a difluorophenyl moiety showed superior activity against E. coli compared to their non-fluorinated counterparts:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzamide A | 32 | Moderate |
Benzamide B (N-(2,5-F)) | 8 | High |
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of N-(2,5-difluorophenyl)-benzamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 20 |
Properties
IUPAC Name |
N-(2,5-difluorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCBOTCTFIPSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367855 | |
Record name | Benzamide, N-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143925-43-3 | |
Record name | Benzamide, N-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.